2-(Adamantane-1-carbonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(Adamantane-1-carbonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic cage compound with a formula of C10H16, known for its unique structural properties and stability . The incorporation of adamantane fragments in pharmaceuticals is known to improve the lipophilicity and stability of drugs .
Preparation Methods
The synthesis of 2-(Adamantane-1-carbonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves several steps. One common method is the amidation of adamantane derivatives under Schotten–Baumann conditions, followed by reduction with borane-tetrahydrofuran (THF) complex . The reaction conditions typically involve the use of organic solvents such as chloroform or toluene, and temperatures ranging from 50°C to 120°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include borane-THF complex for reduction, and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the amide group can yield the corresponding amine, while oxidation can lead to the formation of carbonyl-containing derivatives .
Scientific Research Applications
2-(Adamantane-1-carbonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is investigated for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s . Its unique structural properties also make it a valuable compound in the development of nanomaterials and catalysts .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In the context of its potential therapeutic applications, it may interact with neurotransmitter receptors or enzymes involved in the pathogenesis of neurodegenerative diseases . The adamantane moiety is known to enhance the lipophilicity and stability of the compound, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar compounds to 2-(Adamantane-1-carbonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline include other adamantane derivatives such as amantadine, rimantadine, and memantine . These compounds also exhibit antiviral, anti-Parkinsonian, and anti-Alzheimer properties . the unique combination of the adamantane moiety with the tetrahydroisoquinoline structure in this compound may offer distinct advantages in terms of its pharmacological profile and therapeutic potential .
Properties
Molecular Formula |
C30H37NO5 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
1-adamantyl-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C30H37NO5/c1-33-23-4-6-24(7-5-23)36-18-26-25-14-28(35-3)27(34-2)13-22(25)8-9-31(26)29(32)30-15-19-10-20(16-30)12-21(11-19)17-30/h4-7,13-14,19-21,26H,8-12,15-18H2,1-3H3 |
InChI Key |
CCGYOIWUMRJHOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C45CC6CC(C4)CC(C6)C5)OC)OC |
Origin of Product |
United States |
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